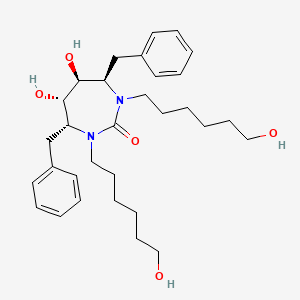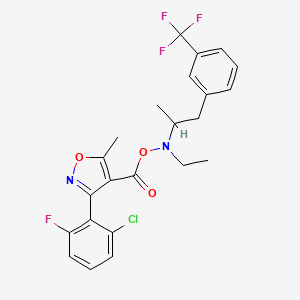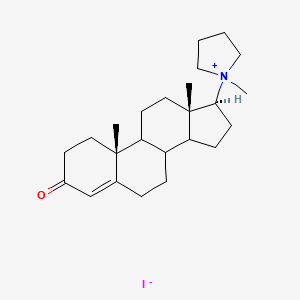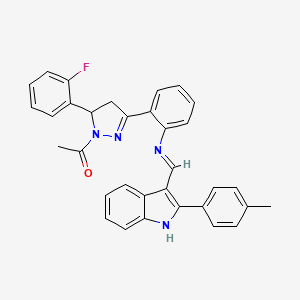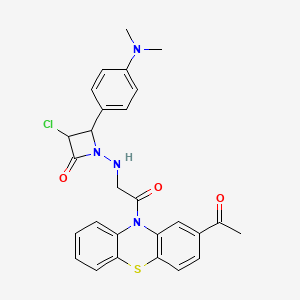
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine with Sulfur: This step forms the phenothiazine core.
Acetylation: The phenothiazine core is acetylated using acetic anhydride in the presence of a catalyst.
Introduction of Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction involving 3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antihistaminic agent.
Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and histamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its pharmacological effects. The azetidinyl group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is unique due to the presence of the azetidinyl group, which may confer additional pharmacological properties and enhance its efficacy compared to other phenothiazine derivatives.
Properties
CAS No. |
89258-17-3 |
|---|---|
Molecular Formula |
C27H25ClN4O3S |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-[4-(dimethylamino)phenyl]azetidin-2-one |
InChI |
InChI=1S/C27H25ClN4O3S/c1-16(33)18-10-13-23-21(14-18)31(20-6-4-5-7-22(20)36-23)24(34)15-29-32-26(25(28)27(32)35)17-8-11-19(12-9-17)30(2)3/h4-14,25-26,29H,15H2,1-3H3 |
InChI Key |
GTHOYAAIOYQIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



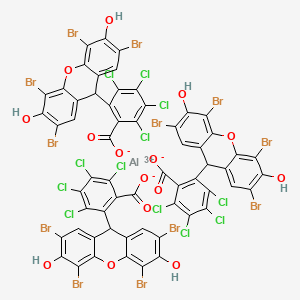
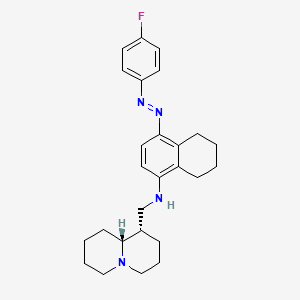

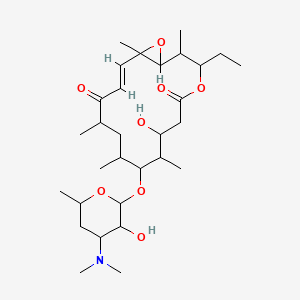
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
